2-(Piperidin-4-ylthio)benzo[D]thiazole
Overview
Description
2-(Piperidin-4-ylthio)benzo[D]thiazole is a chemical compound with the molecular formula C12H14N2S2 and a molecular weight of 250.39 g/mol. This compound is characterized by its unique structure, which includes a piperidine ring attached to a thiazole ring through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-ylthio)benzo[D]thiazole typically involves the reaction of piperidine-4-thiol with benzo[d]thiazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to achieve high yields and purity. The process may also include steps to remove impurities and by-products to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-4-ylthio)benzo[D]thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: It has been investigated for its biological activity, including its potential as an antimicrobial agent.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Piperidin-4-ylthio)benzo[D]thiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-(Piperidin-4-ylthio)benzothiazole
2-(Piperidin-4-ylthio)benzimidazole
2-(Piperidin-4-ylthio)benzoxazole
Is there anything specific you would like to know more about?
Biological Activity
2-(Piperidin-4-ylthio)benzo[D]thiazole (commonly referred to as 2-PBT) is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that allow for diverse biological interactions. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of 2-PBT is C12H15N2S2, with a molecular weight of 270.84 g/mol. Its structure comprises a benzothiazole core substituted with a piperidin-4-ylthio group. This configuration is notable for its potential to interact with various biological targets due to the presence of both thiazole and piperidine moieties, which can facilitate hydrogen bonding and nucleophilic substitutions.
Pharmacological Properties
The biological activity of 2-PBT has been investigated across several pharmacological areas:
- Antiviral Activity : Research indicates that derivatives of benzothiazole, including those similar to 2-PBT, exhibit antiviral properties. For instance, compounds containing benzothiazole rings have shown effectiveness against viruses such as HSV-1 and HCV . In vitro studies demonstrated significant viral reduction rates, suggesting that 2-PBT could be a candidate for further antiviral development.
- Neuropharmacology : The compound's ability to interact with neuroreceptors positions it as a potential agent in treating neurological disorders. Its structural similarities to known neuroactive compounds suggest it may influence neurotransmitter systems.
- Acetylcholinesterase Inhibition : Compounds with a similar thiazole core have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. This inhibition could enhance acetylcholine levels in the brain, providing therapeutic benefits .
- PPARδ Agonism : Recent studies have identified benzothiazole derivatives as potent agonists for peroxisome proliferator-activated receptor δ (PPARδ), which plays a critical role in metabolic regulation and may be targeted in metabolic syndrome treatments .
Case Studies and Research Findings
Several studies provide insights into the biological activity of 2-PBT:
- Antiviral Studies : A study synthesized various benzothiazole derivatives and evaluated their antiviral efficacy against multiple viruses. Among these, certain compounds exhibited over 70% reduction in viral load compared to standard treatments like acyclovir .
- In Silico Docking Studies : Molecular docking studies have been employed to predict the binding affinity of 2-PBT to various biological targets. These studies suggest that the compound can effectively bind to receptors involved in neuropharmacology and cancer biology, indicating its potential as a lead compound for drug discovery .
Comparative Analysis
To better understand the unique features of 2-PBT, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(Piperidin-4-ylmethyl)benzo[d]thiazole | C13H16N2S | Contains a methyl group instead of thioether |
2-(Thiomorpholin-4-yl)benzo[d]thiazole | C12H14N2S2 | Features a thiomorpholine ring |
2-(Morpholin-4-yl)benzo[d]thiazole | C12H14N2OS | Morpholine instead of piperidine |
The comparative analysis highlights that while these compounds share the benzothiazole core, variations in substituents significantly influence their pharmacological profiles and biological activities.
Properties
IUPAC Name |
2-piperidin-4-ylsulfanyl-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S2/c1-2-4-11-10(3-1)14-12(16-11)15-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGDREBDLZLBSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.